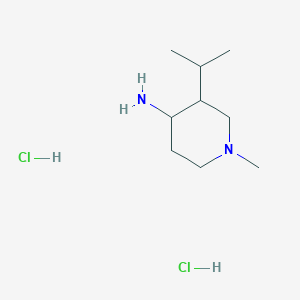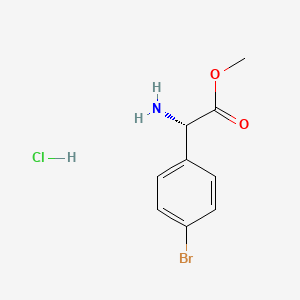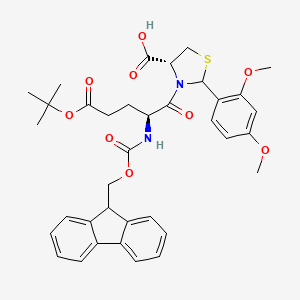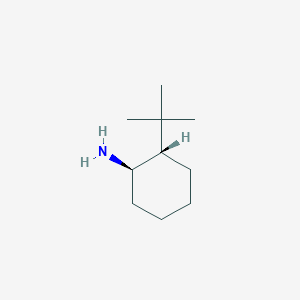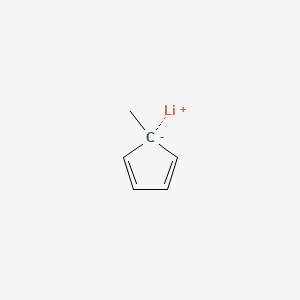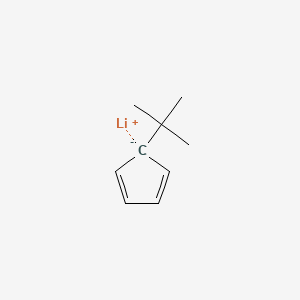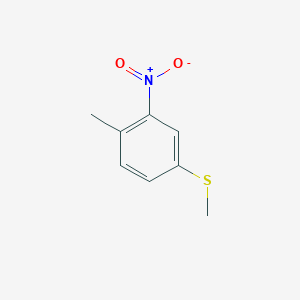
Benzyl perfluoroisopropyl sulfide, 95%
Descripción general
Descripción
Benzyl perfluoroisopropyl sulfide (95%) is a synthetic chemical compound used in a variety of laboratory experiments and applications. It is a colorless, odorless, and volatile liquid with a boiling point of approximately 108°C. Benzyl perfluoroisopropyl sulfide is an important reagent in organic synthesis, and has been used in a wide range of studies, including biochemical and physiological research. In
Mecanismo De Acción
Benzyl perfluoroisopropyl sulfide (95%) acts as a surfactant, which means it reduces the surface tension of water and other liquids. This property allows it to act as a solubilizer, which helps to dissolve other compounds in aqueous solutions. It also acts as a stabilizer, which helps maintain the stability of aqueous solutions and prevents the formation of foam.
Biochemical and Physiological Effects
Benzyl perfluoroisopropyl sulfide (95%) has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been observed to have an anti-inflammatory effect, and has been used in the treatment of skin conditions such as eczema and psoriasis. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl perfluoroisopropyl sulfide (95%) has several advantages for laboratory experiments. It is a colorless and odorless liquid, making it easy to work with. It is also non-toxic and non-flammable, making it safe to handle and store. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, it is a volatile liquid, which can make it difficult to work with. It also has a relatively low boiling point, which can make it difficult to distill.
Direcciones Futuras
There are several potential future directions for the use of benzyl perfluoroisopropyl sulfide (95%). It has been used in the development of new pharmaceuticals and medical treatments, and further research could lead to the discovery of new applications for this compound. It could also be used as a protective coating for surfaces, such as medical instruments, to prevent the growth of bacteria and other microorganisms. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound.
Aplicaciones Científicas De Investigación
Benzyl perfluoroisopropyl sulfide (95%) has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a reagent in organic synthesis, as a solvent for organic compounds, and as a protective coating for surfaces. It has also been used to study the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7S/c11-8(9(12,13)14,10(15,16)17)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADJGHBRXPUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl perfluoroisopropyl sulfide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

